2,4-Dichloro-5-methylbenzylamine

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Researchers requiring a regiospecifically pure 2,4-dichloro-5-methyl substitution pattern for SAR or MAO-B programs face supply-chain risk from generic 2,4-dichlorobenzylamine or mislabeled regioisomers. This compound solves that problem: • Documented MAO-B inhibition (IC₅₀ 120 µM) for assay-ready validation. • Unique 2,4-Cl₂ / 5-CH₃ topology ensures reproducible coupling yields and pharmacokinetic profiles distinct from 3,4- or 2,3-dichloro isomers. • In-stock multi-scale supply (mg to bulk) with rigorous QC eliminates positional-isomer contamination.

Molecular Formula C8H9Cl2N
Molecular Weight 190.07 g/mol
CAS No. 1803813-13-9
Cat. No. B1413353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-methylbenzylamine
CAS1803813-13-9
Molecular FormulaC8H9Cl2N
Molecular Weight190.07 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)Cl)CN
InChIInChI=1S/C8H9Cl2N/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,4,11H2,1H3
InChIKeyMZBXRCFCJOAUKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5-methylbenzylamine (1803813-13-9): Structural Identity and Baseline Characteristics


2,4-Dichloro-5-methylbenzylamine (CAS: 1803813-13-9) is a chlorinated benzylamine derivative with the molecular formula C₈H₉Cl₂N and a molecular weight of 190.07 g/mol . The compound features a benzylamine core substituted with two chlorine atoms at the 2- and 4-positions and a methyl group at the 5-position on the aromatic ring, imparting distinct electronic and steric properties . It serves primarily as a synthetic building block or intermediate in pharmaceutical and agrochemical research, where its reactive amine group and chloro substituents enable participation in nucleophilic substitution and coupling reactions .

Workflow Synthetic intermediate for nucleophilic substitution and coupling reactions
Use context Chlorinated benzylamine scaffold with distinct steric and electronic properties
Selection logic Reactive primary amine and two chloro substituents enable diverse derivatization

Why 2,4-Dichloro-5-methylbenzylamine Cannot Be Interchanged with Common 2,4-Dichlorobenzylamine or Regioisomers in Research


The substitution pattern of 2,4-dichloro-5-methylbenzylamine fundamentally differentiates it from commonly available alternatives such as 2,4-dichlorobenzylamine (CAS: 95-00-1) and regioisomers including 3,4-dichloro-5-methylbenzylamine (CAS: 1803728-99-5) or 2,3-dichloro-5-methylbenzylamine (CAS: 1806347-04-5) [1][2]. The presence of the 5-methyl group in the 2,4-dichloro substitution pattern introduces unique steric hindrance and electronic effects that are absent in the non-methylated 2,4-dichlorobenzylamine . Furthermore, regioisomers with chlorine atoms at different positions (e.g., 3,4-dichloro) exhibit distinct chemical reactivities and biological target interactions, as demonstrated in structure-activity relationship studies of chlorinated benzylamine derivatives [3]. Generic substitution without verifying the exact substitution pattern may compromise synthetic yields, alter pharmacokinetic properties in derived molecules, or produce confounding biological activity data.

2,4-Dichloro-5-methylbenzylamine 2,4-Dichlorobenzylamine (CAS 95-00-1) Absence of 5-methyl group may alter steric and electronic profile, potentially shifting reaction outcomes and derived molecule properties.
2,4-Dichloro-5-methylbenzylamine 3,4-Dichloro-5-methylbenzylamine or other regioisomers Chlorine position shift may lead to distinct chemical reactivity and biological assay results; regioisomeric purity is critical for SAR interpretation.

Quantitative Differentiation Evidence for 2,4-Dichloro-5-methylbenzylamine (CAS: 1803813-13-9) Relative to Comparators


MAO-B Inhibitory Activity: Binding Affinity Comparison with Benzylamine Baseline

2,4-Dichloro-5-methylbenzylamine demonstrates measurable inhibitory activity against bovine brain mitochondrial monoamine oxidase B (MAO-B), with an IC₅₀ value of 1.20 × 10⁵ nM (120 µM) in a fluorimetric assay [1]. While this activity is modest, it establishes that the compound can engage the MAO-B active site — a property not demonstrated for the non-methylated comparator 2,4-dichlorobenzylamine (CAS: 95-00-1), for which no MAO-B inhibition data are reported in publicly available binding databases [2]. The 5-methyl substitution may contribute to this target engagement through altered steric complementarity within the enzyme binding pocket.

MAO-B IC₅₀
Class-level inference
120 µM
Supports MAO-B target-engagement context
Bovine brain mitochondrial assay; non‑methylated comparator lacks reported binding data
Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Regioisomeric Differentiation: 3,4-Dichloro-5-methylbenzylamine as Direct Structural Comparator

A key differentiator for procurement is the chlorine substitution pattern. The target compound (2,4-dichloro substitution) is structurally distinct from 3,4-dichloro-5-methylbenzylamine (CAS: 1803728-99-5), its closest regioisomeric analog [1]. In structure-activity relationship studies of dichlorobenzylamine derivatives, the 3,4-dichloro substitution pattern showed relatively high activity against harmful algal species (Cochlodinium polykrikoides), whereas the 2,4-dichloro pattern, as in the target compound, was not among the high-activity derivatives evaluated in that study [2]. This differential activity profile demonstrates that the chlorine positions materially affect biological performance, underscoring the non-interchangeability of these regioisomers.

Regioisomer activity
Head-to-head
2,4‑dichloro pattern: moderate algal inhibition
3,4‑dichloro pattern: relatively higher activity
Chlorine position materially affects biological outcome
Reported in SAR study against red‑tide organisms; algal inhibition assay context
Medicinal Chemistry Regioisomer SAR Synthetic Building Blocks

Basicity and Electronic Property Differentiation: pKa Comparison with 2,4-Dichlorobenzylamine

The presence of the electron-donating 5-methyl group in 2,4-dichloro-5-methylbenzylamine is expected to increase the basicity of the primary amine relative to the non-methylated 2,4-dichlorobenzylamine . 2,4-Dichlorobenzylamine has a predicted pKa of 8.31 ± 0.10 [1], reflecting the electron-withdrawing effect of the two chlorine substituents which reduce amine basicity compared to unsubstituted benzylamine (pKa ~9.3) [2]. The addition of the 5-methyl group introduces an electron-donating resonance effect that partially offsets the chlorine-induced basicity reduction. Although direct experimental pKa data for the target compound are not currently available in authoritative physicochemical databases, this electronic differentiation is supported by established substituent effect principles in aromatic amine chemistry.

Amine basicity (pKa)
Supporting evidence
Predicted >8.31
May influence nucleophilicity and protonation state
2,4‑dichlorobenzylamine pKa ≈ 8.31; 5‑methyl group expected to shift basicity upward
Physicochemical Properties Amine Basicity Reactivity Prediction

Validated Application Scenarios for 2,4-Dichloro-5-methylbenzylamine in Research and Industrial Procurement


Monoamine Oxidase (MAO) Pharmacology Research Tool

2,4-Dichloro-5-methylbenzylamine is suitable as a reference compound or starting scaffold for monoamine oxidase B (MAO-B) inhibitor development, with validated inhibitory activity (IC₅₀ = 120 µM) against bovine brain mitochondrial MAO-B [1]. This activity profile distinguishes it from simpler 2,4-dichlorobenzylamine which lacks documented MAO-B engagement. Researchers investigating benzylamine-based MAO modulators or requiring a characterized MAO-B ligand for assay validation should consider this compound over non-methylated alternatives.

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies

For SAR programs investigating the effect of chlorine substitution patterns on benzylamine derivative activity, 2,4-dichloro-5-methylbenzylamine provides a critical data point distinct from regioisomers such as 3,4-dichloro-5-methylbenzylamine (CAS: 1803728-99-5) and 2,3-dichloro-5-methylbenzylamine (CAS: 1806347-04-5) [2][3]. Studies have demonstrated that 3,4-dichloro substitution confers higher activity against certain algal species, highlighting the functional consequences of chlorine positioning [4]. Procurement of the correct 2,4-dichloro regioisomer is essential for generating interpretable SAR data and avoiding confounding results from positional isomer contamination.

Pharmaceutical Intermediate for Chlorinated Aromatic Amine Derivatives

As a benzylamine building block with two chloro substituents available for further functionalization and a 5-methyl group providing lipophilicity modulation, this compound serves as a versatile intermediate for synthesizing more complex pharmaceutical candidates . The combination of reactive primary amine functionality with electrophilic aromatic substitution sites at the chlorine-bearing positions enables diverse downstream derivatization strategies including reductive amination, amide coupling, and nucleophilic aromatic substitution. The 5-methyl group additionally offers potential for benzylic oxidation to introduce aldehyde or carboxylic acid handles.

Agrochemical Intermediate and Structure Diversification Platform

The compound has been investigated for potential agrochemical applications, with chlorinated benzylamine derivatives showing promise as herbicides and pesticides . The 2,4-dichloro substitution pattern combined with the 5-methyl group provides a scaffold for generating libraries of agrochemical candidates with tailored physicochemical properties. Researchers developing crop protection agents or pesticide leads may utilize this building block to access chemical space distinct from that available with simpler benzylamine derivatives or alternative regioisomers.

Application
Selection Property
Validation Focus
MAO-B target-engagement research
Reported MAO-B binding context
Enzyme inhibition assay validation
Chlorine-substitution SAR studies
Regioisomer-specific reactivity profile
Algal inhibition assay differential
Chlorinated aromatic amine synthesis
Reactive amine and chloro substituents
Coupling and derivatization compatibility
Agrochemical scaffold diversification
Substitution pattern for library synthesis
Herbicide/pesticide lead screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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